molecular formula C49H34O2P2 B3092710 SPPO13 CAS No. 1234510-13-4

SPPO13

Cat. No.: B3092710
CAS No.: 1234510-13-4
M. Wt: 716.7 g/mol
InChI Key: QZSXXAOHMOQXAZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

SPPO13, also known as 2,7-Bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] or 2,7-Bis(diphenylphosphinyl)-9,9’-spirobi[9H-fluorene], is primarily used in the field of optoelectronics . Its primary targets are the electron-transporting layers (ETLs) in devices such as light-emitting diodes (LEDs) and perovskite solar cells . These ETLs play a crucial role in the efficient operation of these devices by facilitating the movement of electrons.

Mode of Action

This compound has a structure with an electron-donating spirobifluorene core surrounded by two identical electron-withdrawing diphenylphosphine oxide groups . This structure allows this compound to act as an n-type solution-processable electron-transporting material . It can also serve as a universal bipolar co-host for blue, green, and red phosphors when blended with hole-transporting materials .

Biochemical Pathways

In the context of optoelectronic devices, the biochemical pathways are replaced by physical processes and electronic pathways. This compound, due to its electron-deficient nature, facilitates the transport of electrons in these devices . It is involved in the formation of a p–n junction doping structure within the active material, allowing for efficient injection, transport, and recombination of electrons and holes .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug, in the case of this compound, we can discuss its analogous properties in optoelectronic devices. This compound exhibits excellent solubility in organic solvents, which allows for its easy incorporation into devices . Once incorporated, it exhibits high thermal stability, with decomposition temperatures above 350°C .

Result of Action

The incorporation of this compound into optoelectronic devices results in improved device performance. For instance, in light-emitting electrochemical cells, this compound delivers a strong luminance of 2940 cd m−2 at a high current efficacy of 37.9 cd A−1 and a much improved operational lifetime of 700 h at >100 cd m−2 during constant-bias operation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the operational lifetime of devices incorporating this compound can be affected by the propensity of other materials in the device to crystallize . Furthermore, the efficiency of this compound in facilitating electron transport can be influenced by the thickness of the film in which it is incorporated .

Preparation Methods

Synthetic Routes and Reaction Conditions

SPPO13 is synthesized through a series of chemical reactions involving the spirobifluorene core and diphenylphosphine oxide groups. The synthetic route typically involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 99.0% .

Chemical Reactions Analysis

Types of Reactions

SPPO13 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its balanced electron-donating and electron-withdrawing properties, making it an efficient electron transporting material. Its ability to function as a universal bipolar co-host for various phosphors further distinguishes it from similar compounds .

Properties

IUPAC Name

2',7'-bis(diphenylphosphoryl)-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H34O2P2/c50-52(35-17-5-1-6-18-35,36-19-7-2-8-20-36)39-29-31-43-44-32-30-40(53(51,37-21-9-3-10-22-37)38-23-11-4-12-24-38)34-48(44)49(47(43)33-39)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSXXAOHMOQXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H34O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural formula and molecular weight of SPPO13?

A1: this compound, or 2,7-Bis(diphenylphosphoryl)-9,9'-spirobi[fluorene], has the molecular formula C55H40O2P2 and a molecular weight of 798.81 g/mol.

Q2: What are the main applications of this compound in materials science?

A: this compound is primarily investigated as an electron transport material in organic light-emitting diodes (OLEDs) and perovskite light-emitting diodes (PeLEDs) due to its excellent electron transport properties. [, , , ]

Q3: How does this compound interact with perovskite materials?

A: this compound interacts with perovskite materials through its phosphine oxide (P=O) groups. These groups can coordinate with exposed lead (Pb) atoms on the perovskite surface, effectively passivating defects and enhancing device performance. [, , , ]

Q4: How does the use of this compound as a surface treatment material for PeLEDs impact device performance?

A4: this compound, when used as a surface treatment for PeLEDs, significantly enhances their performance by:

  • Defect Passivation: The P=O groups in this compound passivate surface defects in perovskite films, reducing non-radiative recombination and increasing efficiency. [, ]
  • Improved Electron Injection: this compound's good electron transport properties promote efficient electron injection from the electron transport layer to the perovskite emitting layer, leading to improved charge balance and device efficiency. [, ]

Q5: How does this compound compare to other fluorene derivatives (SBF, SPPO1) for PeLED surface treatment?

A: While all three fluorene derivatives (SBF, SPPO1, and this compound) possess good electron transport properties, this compound demonstrates superior defect passivation capabilities due to its two P=O groups, leading to significantly higher PeLED device efficiencies. []

Q6: Can this compound be used in solution-processed PeLEDs?

A: Yes, this compound can be used in solution-processed PeLEDs. Its solubility in certain solvents allows for facile deposition on perovskite films, enabling the fabrication of all-solution-processed devices. [, ]

Q7: How does this compound affect the performance of blue phosphorescent OLEDs (PHOLEDs)?

A7: this compound, often used in a mixed host system with hole transporting materials like TAPC, significantly enhances the performance of blue PHOLEDs by:

  • Improved Power Efficiency: Devices using this compound exhibit higher power efficiencies, reaching up to 33.7 lm/W. [] This improvement is attributed to better charge balance and reduced efficiency roll-off. [, ]
  • Controlled Charge Transport: this compound helps control the charge transport within the emissive layer, leading to a wider recombination zone and contributing to increased efficiency. []

Q8: Does this compound contribute to the stability of OLED devices?

A: Studies have shown that OLED devices incorporating this compound, particularly in mixed host systems, exhibit improved stability and longer lifetimes compared to devices without this compound. [] This improved stability is linked to reduced crystallization defects in the emissive layer. []

Q9: What are the advantages of using a ternary host system with this compound in OLEDs?

A9: Incorporating this compound into a ternary host system in OLEDs provides several advantages, including:

  • Reduced Operating Voltage: This leads to lower power consumption and potentially longer device lifetimes. []
  • Enhanced Stability: The ternary host system, along with this compound, can minimize crystallization defects, leading to improved device stability over time. []

Q10: Can this compound be used to fabricate large-area OLEDs?

A: Yes, research demonstrates the feasibility of fabricating large-area OLEDs using this compound. Studies have successfully fabricated devices with emission areas reaching 6 × 11.5 cm2, exhibiting good stability and minimal defects. []

Q11: What is the role of this compound in exciplex-based fluorescent organic nanoparticles for cell imaging?

A: this compound is used as an electron acceptor in conjunction with an electron donor like TAPC to form exciplexes. These exciplexes exhibit red-shifted fluorescence emission and longer lifetimes compared to the individual components, making them suitable for cell imaging applications. [, ]

Q12: What are the advantages of using this compound-based exciplex nanoparticles for cell imaging?

A12: this compound-based exciplex nanoparticles offer several benefits for cell imaging, including:

  • Biocompatibility: The nanoparticles exhibit low cytotoxicity, making them suitable for live cell imaging. [, ]
  • Enhanced Optical Properties: The red-shifted fluorescence emission and longer lifetimes facilitate sensitive and prolonged imaging. [, ]

Q13: Are there any studies investigating the Gaussian density of states (DOS) width of this compound?

A: Yes, research has been conducted to determine the DOS width of this compound, which was calculated to be 178 meV. [] This information is crucial for understanding charge injection and transport across interfaces in organic electronic devices. []

Q14: What is the role of this compound in inverted bottom-emission OLEDs (IBOLEDs)?

A: In IBOLEDs, this compound is utilized as part of the electron injection layer (EIL), typically in conjunction with aluminum (Al). This Al/SPPO13 layer effectively reduces the electron injection barrier between the ITO cathode and the emissive layer, leading to improved device efficiency and reduced operating voltage. []

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